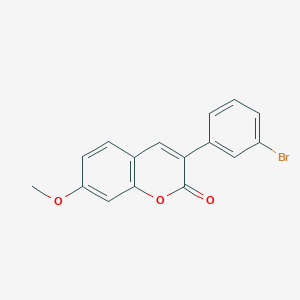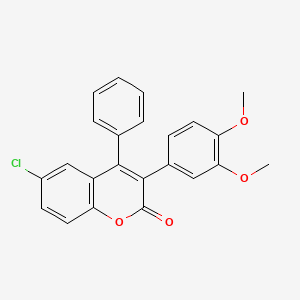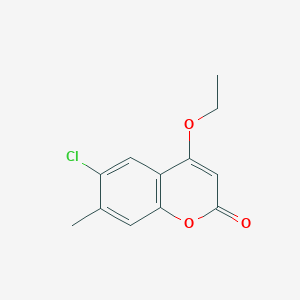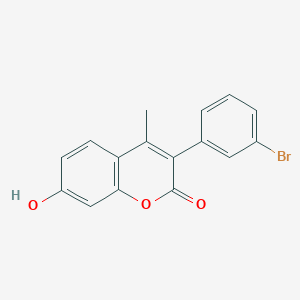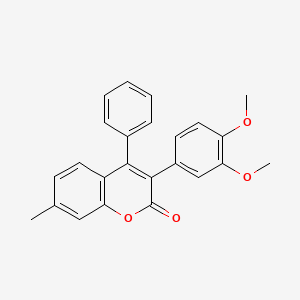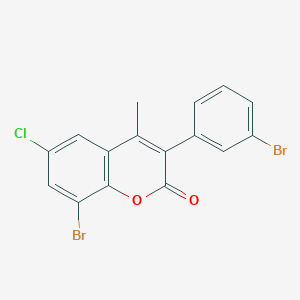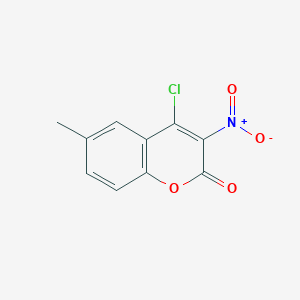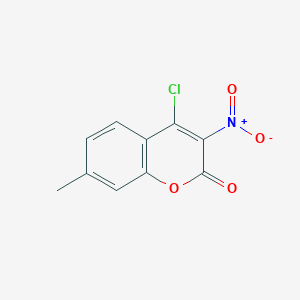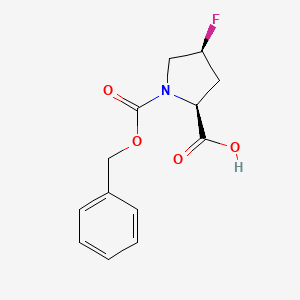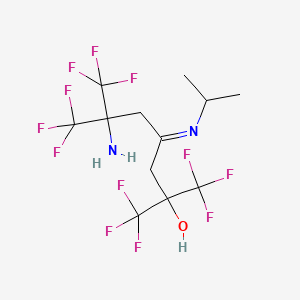
N-(2,6-dichloro-4-pyridyl)-N'-phenylurea
Overview
Description
N-(2,6-dichloro-4-pyridyl)-N’-phenylurea is a synthetic compound known for its role as an inhibitor of cytokinin oxidase/dehydrogenase. This enzyme is responsible for the degradation of cytokinins, which are plant hormones that regulate various aspects of growth and development. By inhibiting this enzyme, N-(2,6-dichloro-4-pyridyl)-N’-phenylurea can enhance cytokinin levels and signaling in plants, making it a valuable tool in agricultural and biotechnological research .
Mechanism of Action
Target of Action
The primary target of N-(2,6-dichloro-4-pyridyl)-N’-phenylurea is the enzyme cytokinin oxidase/dehydrogenase (CKX) . This enzyme plays a crucial role in the degradation of cytokinins, which are plant hormones that regulate various developmental processes .
Mode of Action
N-(2,6-dichloro-4-pyridyl)-N’-phenylurea acts as an inhibitor of CKX . By inhibiting this enzyme, the compound reduces the degradation of cytokinins in plants . This results in an increase in cytokinin levels and signaling, which can have various effects on plant growth and development .
Biochemical Pathways
The inhibition of CKX affects the cytokinin degradation pathway . Cytokinins play a key role in various biochemical pathways, including cell division, plant morphogenesis, and response to environmental stimuli . By inhibiting CKX and thus increasing cytokinin levels, N-(2,6-dichloro-4-pyridyl)-N’-phenylurea can influence these pathways and their downstream effects .
Pharmacokinetics
The compound’s ability to inhibit ckx suggests that it can be taken up by plant cells and interact with its target enzyme . The compound’s impact on bioavailability, as well as its absorption, distribution, metabolism, and excretion (ADME) properties, would be an interesting area for future research.
Result of Action
The inhibition of CKX by N-(2,6-dichloro-4-pyridyl)-N’-phenylurea leads to increased cytokinin levels and signaling in plants . This can result in various molecular and cellular effects, such as enhanced cell division and growth, altered plant morphology, and increased responsiveness to environmental stimuli .
Preparation Methods
The synthesis of N-(2,6-dichloro-4-pyridyl)-N’-phenylurea typically involves the reaction of 2,6-dichloropyridine with phenyl isocyanate. The process begins with the preparation of 2,6-dichloropyridine, which can be synthesized through the oxidation of 2,6-dichloropyridine to form a pyridine N-oxide derivative. This derivative is then subjected to nitration followed by reduction to yield 4-amino-2,6-dichloropyridine. The final step involves the reaction of 4-amino-2,6-dichloropyridine with phenyl isocyanate under mild conditions to produce N-(2,6-dichloro-4-pyridyl)-N’-phenylurea .
Chemical Reactions Analysis
N-(2,6-dichloro-4-pyridyl)-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of fully substituted energetic pyridine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions include N-oxide derivatives, amino derivatives, and fully substituted pyridine derivatives .
Scientific Research Applications
N-(2,6-dichloro-4-pyridyl)-N’-phenylurea has several scientific research applications:
Agriculture: It is used to enhance cytokinin levels in plants, promoting growth and development. This makes it valuable in agricultural practices to improve crop yields and plant health.
Biotechnology: The compound is used in plant tissue culture to promote shoot regeneration and protect cytokinins from degradation.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in modulating cytokinin levels in various biological systems.
Industry: It is used in the synthesis of other chemical compounds and intermediates for various industrial applications
Comparison with Similar Compounds
N-(2,6-dichloro-4-pyridyl)-N’-phenylurea is unique compared to other similar compounds due to its high selectivity and efficiency in inhibiting cytokinin oxidase/dehydrogenase. Similar compounds include:
N-(2,6-dichloro-4-pyridyl)-N’-dodecylurea: This compound also inhibits cytokinin oxidase/dehydrogenase but has different physical and chemical properties.
N-(2,6-dichloro-4-pyridyl)-N’-piperidinourea: Another inhibitor with a different structure and potentially different selectivity and efficiency.
N-(2,6-dichloro-4-pyridyl)-N’-(2-thienylmethyl)urea: This compound has a similar inhibitory effect but differs in its molecular structure and specific applications .
N-(2,6-dichloro-4-pyridyl)-N’-phenylurea stands out due to its ease of synthesis, high selectivity, and effectiveness in enhancing cytokinin levels in plants, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
1-(2,6-dichloropyridin-4-yl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O/c13-10-6-9(7-11(14)17-10)16-12(18)15-8-4-2-1-3-5-8/h1-7H,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYLVRQKBVURJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC(=NC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


